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Compound of Interest

Compound Name: Allyl phenyl sulfone

Cat. No.: B097620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of allyl phenyl sulfone and its derivatives in palladium-catalyzed reactions. This

versatile class of compounds serves as a valuable tool in modern organic synthesis,

participating as both a precursor to nucleophiles and as a unique leaving group in cross-

coupling reactions. The methodologies outlined below are based on established and peer-

reviewed research, offering robust starting points for reaction setup and optimization.

I. Application: Asymmetric Allylic Alkylation (AAA)
with α-Sulfonyl Carbanions
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful method for constructing

chiral centers. While "soft" nucleophiles are commonly employed, the use of "hard"

nucleophiles, such as unstabilized α-sulfonyl carbanions, has been challenging due to their

high pKa. A recent advancement overcomes this limitation by using silylated sulfones in

conjunction with allylic fluoride electrophiles. The in situ generation of a fluoride anion from the

allylic precursor facilitates desilylation of the sulfone, forming the required nucleophile under

mild conditions.[1][2][3][4]

This strategy enables the synthesis of valuable chiral homo-allylic sulfones, which are

important building blocks in medicinal chemistry and natural product synthesis.[2][3][4]
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Experimental Protocol: Synthesis of Chiral Homo-Allylic
Sulfones
This protocol is adapted from the work of Trost, B. M., et al., Chem. Sci., 2021, 12, 10532-

10537.[1]

General Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor, ligand,

and silylated sulfone.

The vial is evacuated and backfilled with argon three times.

Anhydrous solvent is added, and the mixture is stirred at the specified temperature for 30

minutes.

The allylic fluoride is then added dropwise via syringe.

The reaction is stirred at the indicated temperature for the specified time, monitoring by TLC

or LC-MS.

Upon completion, the reaction mixture is concentrated under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford the desired

chiral homo-allylic sulfone.

Detailed Example: Synthesis of (S,E)-1-cyclohexyl-3-(phenylsulfonyl)hex-4-en-1-ylium

Reagents and Catalyst Loading:

((1-trimethylsilyl)methyl)(phenyl)sulfane (1.2 equiv.)

(E)-1-fluoro-3-cyclohexylprop-1-ene (1.0 equiv.)

[Pd(allyl)Cl]₂ (2.5 mol%)

(R)-ANDEN-Phos (L1) (7.5 mol%)
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Anhydrous THF (0.1 M)

Protocol:

In a glovebox, a 1-dram vial was charged with [Pd(allyl)Cl]₂ (2.5 mol%) and (R)-ANDEN-

Phos (7.5 mol%).

Anhydrous THF was added, and the mixture was stirred for 30 minutes at room

temperature.

((1-trimethylsilyl)methyl)(phenyl)sulfane (1.2 equiv.) was added, followed by (E)-1-fluoro-3-

cyclohexylprop-1-ene (1.0 equiv.).

The vial was sealed and the reaction was stirred at 30 °C for 24 hours.

The solvent was removed in vacuo, and the crude product was purified by column

chromatography (5% Ethyl Acetate in Hexanes).

Data Presentation: Substrate Scope of Asymmetric
Allylic Alkylation
The following table summarizes the results for the palladium-catalyzed asymmetric allylic

alkylation of various silylated sulfones with allylic fluorides.
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Entry
Silylated
Sulfone

Allylic
Fluoride

Product Yield (%) ee (%)

1

Phenyl((trime

thylsilyl)meth

yl)sulfane

(E)-1-fluoro-

3-

cyclohexylpro

p-1-ene

(S,E)-1-

cyclohexyl-3-

(phenylsulfon

yl)hex-4-en-

1-ylium

95 98

2

(4-

methoxyphen

yl)

((trimethylsilyl

)methyl)sulfa

ne

(E)-1-fluoro-

3-

cyclohexylpro

p-1-ene

(S,E)-1-

cyclohexyl-3-

((4-

methoxyphen

yl)sulfonyl)he

x-4-en-1-

ylium

92 97

3

(4-

chlorophenyl)

((trimethylsilyl

)methyl)sulfa

ne

(E)-1-fluoro-

3-

cyclohexylpro

p-1-ene

(S,E)-1-

cyclohexyl-3-

((4-

chlorophenyl)

sulfonyl)hex-

4-en-1-ylium

88 96

4

Naphthalen-

2-

yl((trimethylsil

yl)methyl)sulf

ane

(E)-1-fluoro-

3-

cyclohexylpro

p-1-ene

(S,E)-1-

cyclohexyl-3-

(naphthalen-

2-

ylsulfonyl)hex

-4-en-1-ylium

90 95

5

Phenyl((trime

thylsilyl)meth

yl)sulfane

(E)-1-fluoro-

3-phenylprop-

1-ene

(S,E)-1-

phenyl-3-

(phenylsulfon

yl)but-1-ene

93 99

II. Application: Heterocyclic Allylsulfones as Latent
Nucleophiles in Cross-Coupling Reactions
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A novel and powerful application of allyl sulfones is their use as "latent" sulfinate reagents in

palladium-catalyzed cross-coupling reactions.[5][6] In this methodology, a heterocyclic

allylsulfone undergoes a palladium(0)-mediated deallylation to generate a π-allyl palladium

intermediate and a heterocyclic sulfinate in situ. This sulfinate then participates in a

desulfinylative cross-coupling with an aryl or heteroaryl halide to form a biaryl product.[5][6]

This approach circumvents the often-problematic preparation and purification of sensitive

sulfinate salts and demonstrates the stability of the allylsulfone group to various synthetic

transformations, allowing for late-stage functionalization.[5][6]

Experimental Protocol: Desulfinylative Cross-Coupling
of Heterocyclic Allylsulfones
This protocol is adapted from the work of Willis, M. C., et al., J. Am. Chem. Soc., 2018, 140, 46,

15916–15923.[6]

General Procedure:

To an oven-dried reaction tube, add the heterocyclic allylsulfone, aryl halide, palladium

catalyst, ligand, and base.

The tube is sealed, evacuated, and backfilled with argon three times.

Anhydrous solvent is added via syringe.

The reaction mixture is stirred at the specified temperature for the indicated time.

After cooling to room temperature, the reaction mixture is diluted with an organic solvent

(e.g., EtOAc) and washed with water.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by flash column chromatography.

Detailed Example: Synthesis of 2-(p-tolyl)pyridine
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Reagents and Catalyst Loading:

2-(allyl(phenyl)sulfonyl)pyridine (1.5 equiv.)

4-bromotoluene (1.0 equiv.)

Pd(OAc)₂ (5 mol%)

Xantphos (10 mol%)

Cs₂CO₃ (2.0 equiv.)

Anhydrous 1,4-dioxane (0.2 M)

Protocol:

A 4 mL vial was charged with 2-(allyl(phenyl)sulfonyl)pyridine (1.5 equiv.), 4-bromotoluene

(1.0 equiv.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv.).

The vial was sealed with a Teflon-lined cap.

The vial was evacuated and backfilled with argon (this cycle was repeated three times).

Anhydrous 1,4-dioxane (0.2 M) was added via syringe.

The reaction mixture was stirred at 100 °C for 16 hours.

After cooling, the mixture was diluted with EtOAc and washed with water. The aqueous

layer was extracted with EtOAc.

The combined organic layers were dried over Na₂SO₄, filtered, and concentrated.

The residue was purified by column chromatography (10% Ethyl Acetate in Hexanes) to

yield 2-(p-tolyl)pyridine.

Data Presentation: Substrate Scope of Desulfinylative
Cross-Coupling
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The following table summarizes the scope of the desulfinylative cross-coupling of various

heterocyclic allylsulfones with aryl halides.

Entry
Heterocyclic
Allylsulfone

Aryl Halide Product Yield (%)

1

2-

(allyl(phenyl)sulf

onyl)pyridine

4-bromotoluene 2-(p-tolyl)pyridine 85

2

3-

(allyl(phenyl)sulf

onyl)pyridine

4-bromoanisole

3-(4-

methoxyphenyl)p

yridine

78

3

2-

(allyl(phenyl)sulf

onyl)pyrimidine

1-bromo-4-

fluorobenzene

2-(4-

fluorophenyl)pyri

midine

72

4

1-methyl-2-

(allyl(phenyl)sulf

onyl)-1H-

imidazole

4-

bromobenzonitril

e

4-(1-methyl-1H-

imidazol-2-

yl)benzonitrile

65

5

2-

(allyl(phenyl)sulf

onyl)pyridine

2-

bromonaphthale

ne

2-(naphthalen-2-

yl)pyridine
81

III. Mandatory Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for Asymmetric Allylic Alkylation.
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Desulfinylative Cross-Coupling of Heterocyclic Allylsulfones

Deallylation

Cross-Coupling

Pd(0)Ln

π-Allyl-Pd(II)Ln

Oxidative Addition
(Allylsulfone)

Pd(0)Ln [Het-SO₂]⁻

releases Sulfinate

Ar-Pd(II)-X-Ln

Oxidative Addition
(Aryl Halide)

Ar-Pd(II)-Ar'-Ln

Transmetalation
(Sulfinate)

Reductive Elimination

Het-Ar

Het-SO₂-AllylAr-X

Click to download full resolution via product page

Caption: Mechanism of Desulfinylative Cross-Coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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